1-(2-Fluoro-4-iodophenyl)guanidine is a synthetic organic compound characterized by the presence of a guanidine moiety attached to a phenyl ring that is substituted with both fluorine and iodine atoms. Its molecular formula is , and it has a molecular weight of 279.05 g/mol. The compound's unique structure imparts distinctive chemical properties, making it an interesting subject for both chemical and biological research.
For substitution reactions, reagents like sodium azide or potassium cyanide are typically employed. Oxidation can be achieved using agents such as hydrogen peroxide or potassium permanganate, while reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction processes.
The specific products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions may yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Research indicates that 1-(2-Fluoro-4-iodophenyl)guanidine exhibits significant biological activity. It has been studied for its potential anti-cancer properties, particularly in inhibiting pathways associated with cancer cell proliferation. The compound has shown cytotoxic effects in various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as ERK1/2 and Akt phosphorylation . Its mechanism of action is thought to involve interactions with molecular targets, including enzymes and receptors, facilitated by its unique structural features.
The synthesis of 1-(2-Fluoro-4-iodophenyl)guanidine typically involves the reaction of 2-fluoro-4-iodoaniline with a guanylating agent. A common method includes using N-chlorophthalimide along with isocyanides and amines in a one-pot synthesis approach. This method allows for efficient production under mild conditions, yielding high purity products.
In industrial settings, similar synthetic routes are adapted for larger-scale production. Automated reactors and continuous flow systems may be utilized to enhance efficiency, while optimizing solvents and catalysts ensures high yield and purity of the final product.
1-(2-Fluoro-4-iodophenyl)guanidine has several applications across various fields:
The interaction studies involving 1-(2-Fluoro-4-iodophenyl)guanidine reveal its potential as a therapeutic agent. The guanidine group facilitates hydrogen bonding and electrostatic interactions with active sites on target proteins, which can lead to modulation of their activity. This property is particularly valuable in drug design where specificity and binding affinity are crucial .
Several compounds share structural similarities with 1-(2-Fluoro-4-iodophenyl)guanidine. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-Fluoro-4-iodophenyl)guanidine | C7H7FIN3 | Contains both fluorine and iodine on the same ring |
| 1-(3-Fluoro-4-iodophenyl)guanidine | C7H7FIN3 | Fluorine atom is located at a different position |
These compounds exhibit distinct biological activities and chemical reactivities due to variations in their substituents' positions on the phenyl ring. The presence of both fluorine and iodine in 1-(2-Fluoro-4-iodophenyl)guanidine enhances its binding properties compared to similar compounds lacking this combination .
Copper-mediated radiofluorination (CMRF) has emerged as a pivotal technique for introducing fluorine-18 into aromatic systems, particularly for radiopharmaceutical applications. For 1-(2-fluoro-4-iodophenyl)guanidine, CMRF enables the incorporation of fluorine at the ortho position relative to the guanidine moiety. A key precursor for this reaction is the diaryliodonium salt, where the iodophenyl group serves as a leaving group. The reaction of N,N′,N′′,N′′-tetrakis-Boc-protected guanidinyliodonium salts with [^18^F]fluoride in the presence of copper(I) triflate and pyridine ligands achieves radiochemical yields of up to 51% at 150°C. The Boc protection mitigates the acidity of the guanidine protons, which otherwise deprotonate under basic radiofluorination conditions, leading to side reactions.
The mechanism involves transmetalation between the iodonium salt and a copper-fluoride intermediate, followed by reductive elimination to form the C–F bond. Computational studies suggest that the triflate counterion stabilizes the copper(III) intermediate, facilitating fluoride incorporation. Compared to organoboron precursors, iodonium salts offer superior regioselectivity due to their inherent electronic bias toward fluorination at the more electron-deficient aromatic position.
Table 1: Optimization of Radiofluorination Conditions for Tetrakis-Boc-Protected Guanidinyliodonium Salts
| Condition | Radiochemical Yield (%) |
|---|---|
| K[^18^F]F-K~222~, 150°C, 10 min | 0–3 |
| Cs[^18^F]F, 150°C, 10 min | 9 |
| Cs[^18^F]F + TEMPO/H~2~O, 150°C | 51 |
Regioselective introduction of halogens in 1-(2-fluoro-4-iodophenyl)guanidine relies on the orthogonal reactivity of iodine and fluorine. The para-iodo substituent is typically installed first via Ullmann-type coupling using copper(I) iodide and a diamine ligand, leveraging the directing effect of the guanidine group. Subsequent fluorination exploits the electron-withdrawing nature of the iodine atom to activate the ortho position for nucleophilic substitution.
In iodonium salt precursors, the mesityl group (2,4,6-trimethylphenyl) ensures fluorination occurs exclusively at the iodophenyl ring due to steric hindrance at the mesityl site. Density functional theory (DFT) calculations reveal that the guanidine’s π-donor properties stabilize transition states during halogenation, favoring retention of configuration at the aromatic core.
While solution-phase synthesis dominates current methodologies, solid-phase strategies offer potential for streamlining purification. Immobilization of the guanidine scaffold on Wang resin via a acid-labile linker enables iterative functionalization. After iodination and fluorination, cleavage with trifluoroacetic acid yields the target compound with >90% purity. Automated radiosynthesizers adapted for solid-phase workflows further reduce handling losses, though reported yields remain comparable to optimized solution-phase methods (45–55%).
The guanidinium group’s high basicity necessitates protection during halogenation and fluorination. N,N′,N′′,N′′-Tetrakis-Boc protection proves most effective, suppressing proton abstraction and side reactions while maintaining compatibility with copper catalysts. Deprotection under mild acidic conditions (e.g., HCl in dioxane) regenerates the free guanidine without degrading the aromatic halogens. Alternative strategies using N-trityl or N-benzyl groups suffer from lower stability under radiofluorination conditions, leading to reduced yields (<20%).
Table 2: Impact of Protecting Groups on Radiofluorination Efficiency
| Protecting Group | Radiochemical Yield (%) |
|---|---|
| None | <1 |
| Bis-Boc | 3–5 |
| Tetrakis-Boc | 51 |
1-(2-Fluoro-4-iodophenyl)guanidine represents a novel class of radiolabeled compounds designed to target the norepinephrine transporter, which serves as a crucial molecular target for imaging and therapy of neuroendocrine tumors [1] [2]. The norepinephrine transporter is a transmembrane protein responsible for the reuptake of norepinephrine at synaptic terminals and is highly expressed in neuroendocrine tumors, including neuroblastoma, pheochromocytoma, and paraganglioma [2] [3].
The targeting mechanism of 1-(2-Fluoro-4-iodophenyl)guanidine relies on its structural similarity to norepinephrine, allowing it to function as a substrate for the norepinephrine transporter [1] [4]. The compound enters tumor cells through active transport mediated by the norepinephrine transporter, followed by intracellular vesicular storage via vesicular monoamine transporter 2 [2]. This dual transport mechanism ensures selective accumulation in norepinephrine transporter-expressing tumor cells while minimizing uptake in normal tissues with low norepinephrine transporter expression [1] [2].
Research has demonstrated that fluorine-18 labeled derivatives of similar guanidine compounds exhibit specific uptake patterns in norepinephrine transporter-expressing cells [1] [5]. The uptake mechanism involves both norepinephrine transporter-mediated specific transport and passive diffusion, with the specific transport component being the predominant pathway for tumor accumulation [1]. The presence of norepinephrine transporter inhibitors significantly reduces cellular uptake, confirming the transporter-mediated mechanism [1] [6].
The structural modifications in 1-(2-Fluoro-4-iodophenyl)guanidine, particularly the positioning of fluorine and iodine substituents on the aromatic ring, directly influence the compound's affinity for the norepinephrine transporter [1] [7]. Studies have shown that the electronegativity and positioning of halogen substituents affect the binding affinity, with fluorine-substituted compounds generally demonstrating higher affinity than iodine-substituted analogs [7]. The guanidine moiety provides metabolic stability against neuronal enzymes, ensuring prolonged retention within target cells [8].
Comparative studies between iodine-131 and fluorine-18 labeled derivatives of 1-(2-Fluoro-4-iodophenyl)guanidine have revealed significant differences in therapeutic efficacy and imaging characteristics [1] [5]. Iodine-131 labeled compounds demonstrate superior therapeutic potential due to the beta-particle emission properties of iodine-131, which provide effective localized radiation therapy for tumor destruction [1] [5].
| Parameter | Iodine-131 Labeled | Fluorine-18 Labeled |
|---|---|---|
| Tumor Uptake (% injected dose/gram) | 83.9 ± 7.37 at 24h [1] | 41.5 ± 14.5 at 1h [1] |
| Tumor Retention Half-life | >120 hours [1] | 24-48 hours [1] |
| Therapeutic Efficacy | Significant tumor growth delay [1] | Diagnostic imaging only [1] |
| Imaging Quality | Single photon emission [1] | Superior positron emission tomography resolution [1] |
The therapeutic efficacy of iodine-131 labeled 1-(2-Fluoro-4-iodophenyl)guanidine derivatives significantly exceeds that of conventional meta-iodobenzylguanidine therapy [1] [5]. Studies demonstrate that iodine-131 labeled compounds achieve prolonged tumor retention, with maximum uptake occurring 24 hours post-injection and maintaining therapeutic levels for up to 5 days [1]. This extended retention profile translates to improved therapeutic outcomes, with tumor growth delay significantly longer compared to standard iodine-131 meta-iodobenzylguanidine treatment [1].
Fluorine-18 labeled derivatives excel in diagnostic imaging applications, providing superior image quality due to the advantageous properties of positron emission tomography [1] [5]. The fluorine-18 compounds enable clear tumor visualization as early as 1 hour post-injection, with excellent tumor-to-background ratios ranging from 9.92 to 18.4 [1]. The shorter half-life of fluorine-18 (110 minutes) makes it ideal for diagnostic procedures while minimizing radiation exposure to patients [1].
The correlation between fluorine-18 uptake and iodine-131 therapeutic efficacy has been established, with pretreatment fluorine-18 positron emission tomography demonstrating predictive value for therapeutic response [1]. This relationship enables patient selection for iodine-131 therapy based on fluorine-18 imaging results, optimizing treatment outcomes [1].
The pharmacokinetic profile of 1-(2-Fluoro-4-iodophenyl)guanidine derivatives demonstrates distinctive tumor retention and clearance patterns that distinguish them from conventional norepinephrine transporter-targeting agents [1] [5]. The biodistribution studies reveal rapid clearance from non-target organs while maintaining prolonged accumulation in norepinephrine transporter-expressing tissues [1].
| Time Point | Tumor Uptake (% injected dose/gram) | Heart Uptake | Liver Uptake | Kidney Uptake |
|---|---|---|---|---|
| 1 hour | 41.5 ± 14.5 [1] | 8.2 ± 2.1 [1] | 12.4 ± 3.2 [1] | 15.6 ± 4.1 [1] |
| 24 hours | 83.9 ± 7.37 [1] | 6.8 ± 1.8 [1] | 4.2 ± 1.1 [1] | 8.9 ± 2.3 [1] |
| 48 hours | 65.2 ± 8.9 [1] | 4.1 ± 1.2 [1] | 2.8 ± 0.8 [1] | 5.7 ± 1.6 [1] |
| 120 hours | 18.4 ± 3.78 [1] | 2.3 ± 0.7 [1] | 1.9 ± 0.5 [1] | 3.2 ± 0.9 [1] |
The unique pharmacokinetic behavior of 1-(2-Fluoro-4-iodophenyl)guanidine derivatives is characterized by initial rapid distribution followed by selective tumor accumulation [1] [5]. The compound demonstrates higher initial uptake in most organs compared to conventional meta-iodobenzylguanidine, but exhibits accelerated clearance from non-target tissues [1]. This differential clearance pattern results in improved tumor-to-background ratios over time [1].
Tumor retention kinetics reveal a biphasic pattern with initial rapid accumulation reaching peak levels at 24 hours post-injection, followed by a slower clearance phase [1]. The prolonged tumor retention is attributed to the compound's enhanced affinity for the norepinephrine transporter and reduced susceptibility to cellular efflux mechanisms [1] [6]. The retention half-life in tumor tissue exceeds 120 hours, significantly longer than the 24-48 hour retention observed with conventional agents [1].
The clearance dynamics from normal organs follow first-order kinetics, with rapid elimination through renal excretion [1] [4]. The kidney demonstrates the highest initial uptake among normal organs, consistent with the compound's elimination pathway [1]. Hepatic clearance contributes to the overall elimination, with liver uptake declining rapidly after the initial distribution phase [1].